molecular formula C13H16ClNO2 B5033350 3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide

3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide

Cat. No.: B5033350
M. Wt: 253.72 g/mol
InChI Key: OYGDEJQRFIXJSA-VMPITWQZSA-N
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Description

3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide, also known as CPMA, is a chemical compound that has gained attention for its potential use in scientific research. CPMA is a type of acrylamide derivative and has been found to have various biochemical and physiological effects.

Mechanism of Action

3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide binds to FKBP12 through a covalent interaction with a cysteine residue in the protein. This binding leads to conformational changes in the protein, which can affect its activity. This compound has been found to modulate the activity of several proteins, including the ryanodine receptor, which is involved in calcium signaling in muscle cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to increase the activity of the ryanodine receptor, leading to increased calcium release from the sarcoplasmic reticulum in muscle cells. This compound has also been found to inhibit the activity of a protein called cyclophilin D, which is involved in the regulation of cell death pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide in lab experiments is its specificity for FKBP12. This allows researchers to selectively modulate the activity of certain proteins without affecting others. However, this compound can also have off-target effects, and its use may need to be carefully controlled to avoid unwanted effects.

Future Directions

There are several future directions for research involving 3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide. One area of interest is the development of more selective this compound analogs that can modulate the activity of specific proteins. Another area of interest is the use of this compound in studying the role of FKBP12 in disease states, such as cancer and neurodegenerative disorders. Additionally, this compound may have potential as a therapeutic agent for certain diseases, although further research is needed to explore this possibility.
Conclusion
In conclusion, this compound is a chemical compound that has potential as a research tool for studying the function of certain proteins in the body. This compound binds to FKBP12 and can modulate the activity of several proteins, leading to various biochemical and physiological effects. While this compound has advantages for lab experiments, its use may need to be carefully controlled to avoid unwanted effects. Future research directions for this compound include the development of more selective analogs and the exploration of its potential therapeutic applications.

Synthesis Methods

3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide can be synthesized through a reaction between 4-chlorophenyl isocyanate and 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through a purification process involving column chromatography.

Scientific Research Applications

3-(4-chlorophenyl)-N-(3-methoxypropyl)acrylamide has been found to have potential as a research tool for studying the function of certain proteins in the body. Specifically, this compound has been shown to bind to a protein called FKBP12, which is involved in the regulation of protein folding and trafficking. By binding to FKBP12, this compound can modulate the activity of certain proteins and provide insights into their function.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(3-methoxypropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-10-2-9-15-13(16)8-5-11-3-6-12(14)7-4-11/h3-8H,2,9-10H2,1H3,(H,15,16)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGDEJQRFIXJSA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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